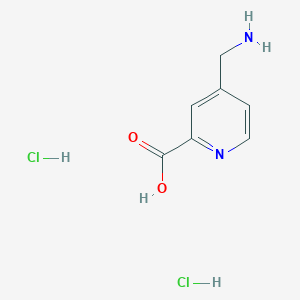

4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2375267-93-7 . It has a molecular weight of 225.07 . It is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2.2ClH/c8-4-5-1-2-9-6(3-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two chlorine atoms .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 225.07 .Wissenschaftliche Forschungsanwendungen

1. Enantioselective Reductions

4-(Aminomethyl)pyridine-2-carboxylic acid derivatives have been explored for their potential in enantioselective reductions. Chiral bridged macrocyclic 1,4-dihydropyridines, synthesized from related pyridine dicarboxylic acids, show promise in reducing activated carbonyl compounds to alcohols, with varying degrees of enantiomeric excess. These compounds form complexes that facilitate reductions, influenced by factors such as bridge length and macrocycle conformation (Talma et al., 1985).

2. Polymorphism in Crystal Structures

Research on pyridine dicarboxylic acids, closely related to 4-(Aminomethyl)pyridine-2-carboxylic acid, has revealed insights into polymorphism within crystal structures. Anhydrous pyridine dicarboxylic acid and its hydrates exhibit distinct solid-state architectures, demonstrating the intricate balance between different molecular interactions in crystal formation (Grossel et al., 2006).

3. Antimicrobial Activities and DNA Interactions

Studies on pyridine carboxylic acids, including derivatives of 4-(Aminomethyl)pyridine-2-carboxylic acid, have shown significant antimicrobial activities against various bacteria and fungi. These compounds also exhibit interactions with DNA, as analyzed through molecular docking simulations, highlighting their potential in therapeutic applications (Tamer et al., 2018).

4. Co-crystallization and Ionic Complexes

Research on co-crystallizations involving substituted pyridine carboxylic acids has led to the formation of various complex solid forms, including hydrates and solvates. These studies provide insights into the formation of proton transfer compounds and the development of diverse supramolecular synthons, which are essential in understanding molecular interactions in solid-state chemistry (Montis & Hursthouse, 2012).

5. Synthesis of Fused Pyridine Carboxylic Acids

Research has been conducted on the synthesis of fused pyridine-4-carboxylic acids using reactions involving acyl pyruvates and electron-rich amino heterocycles. This approach has led to the creation of a library of fused pyridine carboxylic acids, showcasing the versatility of pyridine derivatives in organic synthesis (Volochnyuk et al., 2010).

6. Reactivity with Zn(II) Salts

Pyridine tricarboxylic acid, a compound structurally related to 4-(Aminomethyl)pyridine-2-carboxylic acid, shows interesting reactivity with Zn(II) salts. The reaction conditions influence the formation of coordination polymers and metallomacrocycles, contributing to the understanding of metal-ligand interactions in coordination chemistry (Ghosh et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-4-5-1-2-9-6(3-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCIHWIFJUQBRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)pyridine-2-carboxylic acid;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)

![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)

![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)